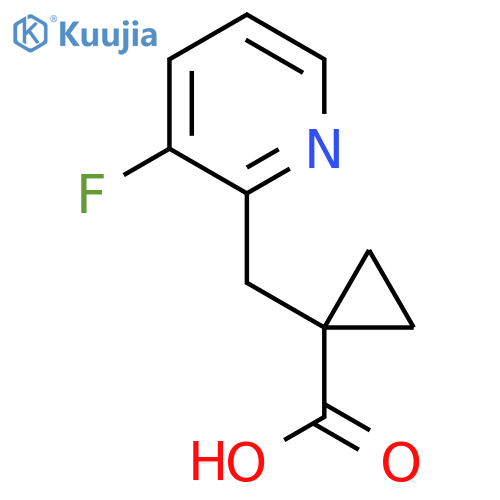Cas no 2229566-58-7 (1-(3-fluoropyridin-2-yl)methylcyclopropane-1-carboxylic acid)

2229566-58-7 structure
商品名:1-(3-fluoropyridin-2-yl)methylcyclopropane-1-carboxylic acid
1-(3-fluoropyridin-2-yl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoropyridin-2-yl)methylcyclopropane-1-carboxylic acid
- 2229566-58-7
- 1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid
- EN300-1791352
-
- インチ: 1S/C10H10FNO2/c11-7-2-1-5-12-8(7)6-10(3-4-10)9(13)14/h1-2,5H,3-4,6H2,(H,13,14)
- InChIKey: GWRNURXFACQIED-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CN=C1CC1(C(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 195.06955672g/mol
- どういたいしつりょう: 195.06955672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 50.2Ų
1-(3-fluoropyridin-2-yl)methylcyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791352-10.0g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 10g |
$5283.0 | 2023-06-02 | ||
| Enamine | EN300-1791352-0.05g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1791352-0.25g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1791352-5g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 5g |
$3562.0 | 2023-09-19 | ||
| Enamine | EN300-1791352-0.5g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1791352-2.5g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1791352-0.1g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1791352-5.0g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 5g |
$3562.0 | 2023-06-02 | ||
| Enamine | EN300-1791352-10g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 10g |
$5283.0 | 2023-09-19 | ||
| Enamine | EN300-1791352-1.0g |
1-[(3-fluoropyridin-2-yl)methyl]cyclopropane-1-carboxylic acid |
2229566-58-7 | 1g |
$1229.0 | 2023-06-02 |
1-(3-fluoropyridin-2-yl)methylcyclopropane-1-carboxylic acid 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
2229566-58-7 (1-(3-fluoropyridin-2-yl)methylcyclopropane-1-carboxylic acid) 関連製品
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
